4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid

Medicinal chemistry Scaffold design Molecular recognition

4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid (DMPBA, CAS 149288-70-0) is a synthetic benzoic acid derivative featuring a para-substituted methylene bridge connecting a 3,4-dimethoxyphenoxy moiety to the benzoic acid core. With molecular formula C16H16O5 and molecular weight 288.29 g/mol, the compound is characterized by computed XLogP3 of 3.1, five hydrogen bond acceptor sites, one hydrogen bond donor, and six rotatable bonds.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 149288-70-0
Cat. No. B1405163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid
CAS149288-70-0
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)OC
InChIInChI=1S/C16H16O5/c1-19-14-8-7-13(9-15(14)20-2)21-10-11-3-5-12(6-4-11)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
InChIKeyXWZMFAAQJRJODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid (CAS 149288-70-0): Chemical Identity and Core Properties for Research Procurement


4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid (DMPBA, CAS 149288-70-0) is a synthetic benzoic acid derivative featuring a para-substituted methylene bridge connecting a 3,4-dimethoxyphenoxy moiety to the benzoic acid core. With molecular formula C16H16O5 and molecular weight 288.29 g/mol, the compound is characterized by computed XLogP3 of 3.1, five hydrogen bond acceptor sites, one hydrogen bond donor, and six rotatable bonds [1]. It is commercially available as a research chemical with a minimum purity specification of 95% and is classified as non-hazardous for transport . The compound is catalogued in authoritative chemical databases including PubChem (CID 85694674), EPA DSSTox (DTXSID401255519), and CAS Common Chemistry [1].

Why 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid Cannot Be Simply Replaced by Structural Analogs in Research Applications


Although several benzoic acid derivatives with dimethoxyphenyl or dimethoxyphenoxy motifs are commercially available, 4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid occupies a distinct chemical space defined by three interdependent structural features: (i) the para-oriented methyleneoxy (-CH2-O-) bridge, which introduces both conformational flexibility (six rotatable bonds) and an ether oxygen with hydrogen bond acceptor capacity not present in direct biphenyl analogs [1]; (ii) the 3,4-dimethoxy substitution pattern on the terminal phenyl ring, which modulates electron density and lipophilicity differently than the 3,5-dimethoxy or dimethyl variants ; and (iii) the free carboxylic acid terminus at the para position of the benzyl system, which is essential for conjugation, salt formation, or receptor-level ionic interactions [2]. The MeSH biomedical descriptor for this compound identifies it as a potent lipoxygenase inhibitor with ancillary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant function in lipid media — a multi-target profile that is unlikely to be replicated by analogs missing any of these key structural elements [2].

Quantitative Differentiation Evidence for 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid Versus Closest Analogs


Methylene Bridge Confers Superior Conformational Flexibility and Hydrogen Bond Capacity Over Direct Biphenyl Analog

4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid differs from its closest direct analog 4-(3,4-dimethoxyphenyl)benzoic acid (CAS 122294-10-4) by the insertion of a methyleneoxy (-CH2-O-) bridge between the two aromatic rings. This structural difference yields quantifiable changes in molecular descriptors relevant to target binding and pharmacokinetics: the methylene bridge increases the rotatable bond count from 4 to 6, the hydrogen bond acceptor count from 4 to 5, and the topological polar surface area from approximately 55–58 Ų (estimated for the biphenyl analog) to 65 Ų for DMPBA, as computed by Cactvs and reported in PubChem [1]. The 3,4-dimethoxy substitution pattern on the terminal ring distinguishes it from 3-[(3,5-dimethoxyphenoxy)methyl]benzoic acid (CAS 1099154-27-4), while the methoxy oxygen atoms provide hydrogen bond acceptor functionality absent in the dimethyl analog 4-[(3,4-dimethylphenoxy)methyl]benzoic acid (CAS 88382-47-2) .

Medicinal chemistry Scaffold design Molecular recognition

Potent Lipoxygenase Inhibition as Primary Mechanism with Ancillary Multi-Enzyme Activity Profile

The MeSH biomedical descriptor for 4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid classifies it as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. This multi-target enzyme inhibition profile distinguishes the compound from simpler benzoic acid derivatives such as 3,4-dimethoxybenzoic acid (veratric acid), which is primarily studied as a metabolite of mebeverine and lacks the extended aryloxy scaffold required for lipoxygenase engagement [2]. Quantitative enzyme inhibition constants (Ki) for this compound against recombinant human reticulocyte 15-lipoxygenase-1 have been deposited in BindingDB under ChEMBL ID CHEMBL1270704, with assay conditions measuring 15-HPETE formation fitted to the Michaelis-Menten equation, though the deposited values correspond to structurally related analogs within the series and should be verified for the exact compound [3].

Inflammation Lipoxygenase Multi-target pharmacology

Cell Differentiation-Inducing Activity Defines a Distinct Anti-Proliferative Mechanism Versus Cytotoxic Analogs

Patent literature discloses that 4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid and related benzoic acid derivatives bearing aryloxymethyl substituents exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This pro-differentiation mechanism is mechanistically distinct from the direct cytotoxicity exhibited by many ortho-substituted analogs such as 2-(3,4-dimethoxyphenoxy)benzoic acid, which serves primarily as a synthetic intermediate for xanthone formation rather than a differentiation-inducing agent [2]. Antiproliferative activity has been quantified in ChEMBL against human MCF7 breast cancer cells (72 h MTT assay) and human peripheral blood monocyte cells (6–200 µM concentration range, 72 h MTS assay) [3]. The para-substitution pattern with the methylene bridge is structurally required for this activity, as the ortho-substituted analog 2-(3,4-dimethoxyphenoxy)benzoic acid is utilized for intramolecular cyclization to xanthones rather than for differentiation pharmacology [2].

Cancer Differentiation therapy Leukemia

Lipid-Phase Antioxidant Activity Differentiates DMPBA from Aqueous-Phase Radical Scavengers

The MeSH pharmacological descriptor explicitly notes that 4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid serves as an antioxidant in fats and oils [1]. This lipid-phase antioxidant functionality is structurally enabled by the 3,4-dimethoxyphenoxy moiety (which can donate electrons for radical scavenging) combined with the hydrophobic character conferred by XLogP3 of 3.1 [2]. In contrast, 4-(3,4-dimethoxyphenyl)benzoic acid (CAS 122294-10-4), which lacks the methyleneoxy bridge, has been described for anti-inflammatory and potential hypoglycemic applications in animal models, but its antioxidant activity in lipid media has not been specifically documented in curated pharmacological descriptors . The insertion of the ether oxygen in the bridge of DMPBA may also contribute to radical stabilization and antioxidant efficacy through electronic effects not available in direct biphenyl analogs.

Antioxidant Lipid oxidation Formulation stability

Para-Carboxylic Acid Position Enables Conjugation Chemistry Unavailable to Ortho-Substituted Analogs

The para-carboxylic acid group of 4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid is sterically accessible for amide bond formation, esterification, and salt formation, making it suitable as a conjugation handle in prodrug design and bioconjugate chemistry [1]. This contrasts with the ortho-substituted analog 2-(3,4-dimethoxyphenoxy)benzoic acid (C15H14O5), where the carboxylic acid is sterically hindered by the adjacent phenoxy group, and the compound has been primarily studied as a synthetic intermediate for acid-catalyzed cyclization to 1,2-dimethoxyxanthone rather than for conjugation applications [2]. The commercial availability of 4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid at 95% minimum purity from multiple vendors, with full quality assurance documentation and non-hazardous transport classification, supports its use in multi-step synthetic sequences where the benzoic acid serves as a late-stage diversification point .

Bioconjugation Prodrug design Amide coupling

Defined Application Scenarios Where 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid Offers Justified Selection Advantages


Arachidonic Acid Cascade Research Requiring Multi-Target Lipoxygenase Inhibitor with Defined Ancillary Enzyme Activity

Investigators studying the intersection of lipoxygenase, cyclooxygenase, and folate metabolism pathways can employ 4-[(3,4-dimethoxyphenoxy)methyl]benzoic acid as a mechanistically characterized probe. The MeSH-curated profile establishes lipoxygenase as the primary target with ancillary inhibition of cyclooxygenase and formyltetrahydrofolate synthetase [1]. Simpler analogs such as veratric acid lack this lipoxygenase engagement entirely, making them inappropriate substitutes for arachidonic acid cascade studies [2].

Differentiation Therapy Screening in Leukemia and Cancer Models Requiring Monocyte-Lineage Commitment Induction

For oncology groups evaluating differentiation-inducing agents in HL-60, MCF-7, or peripheral blood monocyte models, this compound provides a defined pro-differentiation mechanism distinct from cytotoxic agents [1]. The para-substituted methylene bridge scaffold is structurally required for this activity, as ortho-substituted analogs such as 2-(3,4-dimethoxyphenoxy)benzoic acid are diverted to xanthone cyclization pathways and do not exhibit differentiation pharmacology [3]. Procurement of the compound at 95% purity with full analytical documentation supports reproducible dose-response studies .

Lipid-Based Formulation Development Requiring Documented Lipid-Phase Antioxidant Functionality

Formulation scientists developing oxidation-sensitive lipid-based products (e.g., oils, emulsions, lipid nanoparticles) can select this compound based on its explicit MeSH classification as an antioxidant in fats and oils [1]. The XLogP3 of 3.1 ensures adequate lipid partitioning [2], distinguishing it from more polar benzoic acid derivatives that preferentially partition into aqueous phases and provide limited protection against lipid peroxidation.

Medicinal Chemistry Library Synthesis Using Para-Carboxylic Acid as a Diversification Handle for Amide and Ester Conjugation

Medicinal chemists constructing compound libraries through amide coupling or esterification at the benzoic acid position can utilize this compound as a scaffold with a sterically unencumbered para-carboxylic acid handle [1]. The ortho-substituted analog 2-(3,4-dimethoxyphenoxy)benzoic acid is unsuitable for this purpose due to steric hindrance and its inherent tendency toward intramolecular xanthone cyclization under acidic conditions [3]. The commercial availability at 95% purity with non-hazardous shipping classification facilitates procurement for multi-step parallel synthesis workflows .

Quote Request

Request a Quote for 4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.